Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methylphenyl)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 4-benzylpiperazinyl group at position 4 and a 3-chloro-4-methylphenylcarboxamido group at position 2. Its molecular architecture combines aromatic, piperazine, and carboxamide functionalities, which are common in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C27H28ClN3O3 |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-chloro-4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28ClN3O3/c1-19-8-9-21(16-23(19)28)26(32)29-24-17-22(27(33)34-2)10-11-25(24)31-14-12-30(13-15-31)18-20-6-4-3-5-7-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,32) |
InChI Key |
VNJDTBIOTVUEFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZINO)-3-[(3-CHLORO-4-METHYLBENZOYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the piperazine derivative.
Attachment of the Chloromethylbenzoyl Moiety: This step involves the acylation of the piperazine derivative with 3-chloro-4-methylbenzoyl chloride in the presence of a base.
Esterification: The final step is the esterification of the resulting compound with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring and benzyl group may play crucial roles in binding to these targets, while the chloromethylbenzoyl moiety could be involved in specific chemical interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The compound shares structural motifs with several classes of molecules, including triazine derivatives, quinolones, and piperazine-linked benzoates. Below is a comparative analysis of its closest analogs:
Methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-ethoxybenzoyl)amino]benzoate
- Structure : Differs in the benzoyl substituent (4-ethoxy vs. 3-chloro-4-methylphenyl).
- Molecular Weight : 473.57 g/mol (vs. ~481.0 g/mol for the target compound, estimated based on Cl and CH3 substitution).
- Key Properties :
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])quinolones
- Structure: Piperazine-linked quinolones with variable aroyl/sulfonyl groups.
- Functional Insight: These compounds exhibit antibacterial activity due to the quinolone core. The piperazine-benzoyl motif may enhance membrane permeability or target binding. The target compound’s benzoate ester (vs. quinolone) suggests divergent applications but highlights the versatility of piperazine-aromatic hybrids .
Triazine-Based Benzoates (e.g., Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate)
- Structure: Triazine core with phenoxy and benzoate groups.
- Functional Insight : Triazine derivatives are often used as herbicides (e.g., metsulfuron-methyl). The target compound’s lack of a triazine moiety implies different reactivity, but shared chlorinated aromatic groups may influence stability or bioactivity .
Comparative Data Table
*Estimated based on structural similarity.
Substituent Effects on Bioactivity
- Chloro vs.
- Piperazine Role : The benzylpiperazine moiety is a common pharmacophore in dopamine receptor ligands, hinting at possible neurological applications absent in triazine-based herbicides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
